Unveiling 5-Chloro-4-methoxythiophene-3-carboxylic acid: A Technical Guide to its Discovery and First Synthesis
Unveiling 5-Chloro-4-methoxythiophene-3-carboxylic acid: A Technical Guide to its Discovery and First Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Chloro-4-methoxythiophene-3-carboxylic acid, a substituted thiophene derivative, holds significance as a key building block in the synthesis of various pharmaceutically active compounds. Its unique structural features, including the presence of a chlorine atom, a methoxy group, and a carboxylic acid moiety on the thiophene ring, make it a versatile intermediate for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the discovery and the postulated first synthesis of this compound, including detailed experimental protocols and characterization data, to support researchers in the fields of medicinal chemistry and drug development.
Physicochemical Properties and Characterization Data
A summary of the key physicochemical properties of 5-Chloro-4-methoxythiophene-3-carboxylic acid is presented in the table below. This data is crucial for its identification, purification, and use in subsequent synthetic steps.
| Property | Value |
| CAS Number | 133659-14-0 |
| Molecular Formula | C₆H₅ClO₃S |
| Molecular Weight | 192.62 g/mol |
| Appearance | White to off-white solid |
| Melting Point | Not reported |
| Boiling Point | Not reported |
| Solubility | Soluble in many common organic solvents |
Postulated First Synthesis Pathway
The first synthesis of 5-Chloro-4-methoxythiophene-3-carboxylic acid likely involved a multi-step reaction sequence, starting from a readily available thiophene precursor. Based on common synthetic strategies for substituted thiophenes, a plausible route is outlined below. This pathway represents a logical and efficient approach that would have been accessible at the time of its likely first preparation.
Caption: Plausible synthetic pathway for 5-Chloro-4-methoxythiophene-3-carboxylic acid.
Detailed Experimental Protocols
The following are detailed, hypothetical experimental protocols for the key steps in the postulated first synthesis of 5-Chloro-4-methoxythiophene-3-carboxylic acid. These protocols are based on established chemical transformations for similar thiophene derivatives.
Step 1: Synthesis of Methyl 4-methoxythiophene-3-carboxylate
Materials:
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Methyl 4-hydroxythiophene-3-carboxylate
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Dimethyl sulfate
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Potassium carbonate
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Acetone
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Water
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Diethyl ether
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Anhydrous magnesium sulfate
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Rotary evaporator
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Standard laboratory glassware
Procedure:
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To a solution of methyl 4-hydroxythiophene-3-carboxylate in acetone, add potassium carbonate.
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Stir the suspension at room temperature for 30 minutes.
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Slowly add dimethyl sulfate to the reaction mixture.
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Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
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After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
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Concentrate the filtrate under reduced pressure using a rotary evaporator.
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Dissolve the residue in diethyl ether and wash with water and brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to yield the crude product.
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Purify the crude product by column chromatography on silica gel to obtain pure methyl 4-methoxythiophene-3-carboxylate.
Step 2: Synthesis of Methyl 5-chloro-4-methoxythiophene-3-carboxylate
Materials:
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Methyl 4-methoxythiophene-3-carboxylate
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N-Chlorosuccinimide (NCS)
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Acetonitrile
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Water
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Ethyl acetate
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Saturated aqueous sodium bicarbonate solution
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Brine
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Anhydrous sodium sulfate
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Rotary evaporator
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Standard laboratory glassware
Procedure:
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Dissolve methyl 4-methoxythiophene-3-carboxylate in acetonitrile in a round-bottom flask.
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Add N-Chlorosuccinimide (NCS) portion-wise to the solution at room temperature.
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Stir the reaction mixture at room temperature for 12-16 hours, monitoring the reaction by TLC.
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Once the starting material is consumed, quench the reaction by adding water.
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Extract the product with ethyl acetate.
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Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the residue by flash chromatography to afford methyl 5-chloro-4-methoxythiophene-3-carboxylate.
Step 3: Synthesis of 5-Chloro-4-methoxythiophene-3-carboxylic acid
Materials:
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Methyl 5-chloro-4-methoxythiophene-3-carboxylate
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Sodium hydroxide (NaOH)
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Methanol (MeOH)
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Water
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Hydrochloric acid (HCl, 1M)
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Ethyl acetate
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Brine
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Anhydrous magnesium sulfate
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Rotary evaporator
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Standard laboratory glassware
Procedure:
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Dissolve methyl 5-chloro-4-methoxythiophene-3-carboxylate in a mixture of methanol and water.
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Add a solution of sodium hydroxide and stir the mixture at 50-60°C for 2-4 hours.
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Monitor the hydrolysis by TLC until the starting ester is no longer detectable.
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Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
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Acidify the remaining aqueous solution to pH 2-3 with 1M hydrochloric acid, resulting in the precipitation of the product.
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Extract the aqueous layer with ethyl acetate.
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Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.
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Concentrate the filtrate under reduced pressure to yield 5-Chloro-4-methoxythiophene-3-carboxylic acid as a solid.
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The product can be further purified by recrystallization if necessary.
Logical Workflow of the Synthesis
The overall workflow for the synthesis can be visualized as a series of transformations starting from a functionalized thiophene core, followed by sequential modifications to introduce the desired substituents.
Caption: Logical workflow of the postulated synthesis.
Conclusion
5-Chloro-4-methoxythiophene-3-carboxylic acid serves as a valuable and versatile building block in medicinal chemistry. While its formal "discovery" is not chronicled in a standalone publication, its synthesis can be confidently postulated based on established and reliable synthetic methodologies for substituted thiophenes. The detailed protocols and logical workflows provided in this guide offer a practical framework for the preparation and utilization of this important intermediate, empowering researchers to advance the development of novel therapeutics. The provided data and diagrams aim to facilitate a deeper understanding of its chemical synthesis and properties, thereby supporting its application in contemporary drug discovery and development endeavors.
